molecular formula C20H24N2O3 B2488365 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide CAS No. 946367-10-8

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide

Cat. No.: B2488365
CAS No.: 946367-10-8
M. Wt: 340.423
InChI Key: RPERTABIPADPCY-UHFFFAOYSA-N
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Description

N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide is a nitrogen-containing heterocyclic compound featuring a tetrahydroquinoline scaffold fused with a furan-2-carbonyl group at position 1 and a branched 3,3-dimethylbutanamide substituent at position 5.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-20(2,3)13-18(23)21-15-9-8-14-6-4-10-22(16(14)12-15)19(24)17-7-5-11-25-17/h5,7-9,11-12H,4,6,10,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPERTABIPADPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Reagents such as nitric acid or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents.

Major Products

    Oxidation: Furoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Research indicates that N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide exhibits significant biological activities that can be categorized into several key areas:

Anticancer Activity

The compound has shown promising results in cytotoxicity studies against various cancer cell lines. Notably:

  • MCF-7 Breast Cancer Cells : Exhibited significant cytotoxicity with an IC50 value of 4.06 µM.
CompoundCell LineIC50 (µM)Selectivity Index
This compoundMCF-74.067.33

This indicates a higher cytotoxic effect on cancer cells compared to normal cells.

Mechanistic Insights

Mechanistic studies have revealed that the compound induces apoptosis in cancer cells through several pathways:

  • Cell Cycle Arrest : Treatment with the compound resulted in G2/M phase arrest in MCF-7 cells.
ProteinExpression Level (fold change)
p536.95
Bax3.15
Bcl-20.24

The upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) suggest that the compound effectively triggers apoptotic pathways.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties using DPPH assays. Results indicate that it possesses antioxidant activity comparable to established antioxidants like ascorbic acid.

Case Studies and Research Findings

Several studies have focused on derivatives of this compound to evaluate their biological activities:

  • Cytotoxic Activity : Research demonstrated that furan-based derivatives exhibited significant cytotoxic effects against various cancer cell lines.
  • Antioxidant Activity : Studies indicated that certain derivatives possess antioxidant properties superior to established antioxidants.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the tetrahydroquinoline moiety can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

a. 3-(Furan-2-yl)-7-(((2S,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)isoquinolin-1(2H)-one (Compound 10, )

  • Key Differences: The glucose moiety in Compound 10 introduces significant hydrophilicity (C₁₉H₁₉NO₈ vs. the target compound’s estimated formula C₁₉H₂₂N₂O₃), reducing lipophilicity (logP ~ -0.5 vs. ~3.2 predicted for the target compound).
  • Synthesis : Compound 10 requires glycosylation steps and protection/deprotection strategies, making its synthesis more complex than the target compound’s likely amide coupling route .

b. N-(1,2,3,4-Tetrahydroquinolin-4-yl)pyrrolidin-2-one Derivatives ()

  • Such isomerism can lead to divergent biological activities (e.g., 2–10-fold differences in IC₅₀ values in antimicrobial assays) .
  • Functional Groups : The pyrrolidin-2-one group (lactam) provides rigidity and hydrogen-bonding sites, whereas the target compound’s 3,3-dimethylbutanamide offers conformational flexibility and enhanced lipophilicity.

c. Pesticidal Amides ()

  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) :
    • The trifluoromethyl group in flutolanil enhances electron-withdrawing effects, improving binding to fungal succinate dehydrogenase. In contrast, the target compound’s dimethylbutanamide may prioritize hydrophobic interactions.
Comparative Data Table
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP (Predicted) Potential Applications
Target Compound Tetrahydroquinoline Furan-2-carbonyl, 3,3-dimethylbutanamide ~342.4 ~3.2 Antimicrobial, Pesticidal
Compound 10 () Isoquinolinone Furan-2-yl, Glucosyloxy 389.36 -0.5 Glycosidase inhibition
N-(Tetrahydroquinolin-4-yl)pyrrolidin-2-one Tetrahydroquinoline Pyrrolidin-2-one ~232.3 ~1.8 Anticancer, Antimicrobial
Flutolanil () Benzamide Trifluoromethyl, Isopropoxyphenyl 323.29 3.5 Fungicide
Research Findings and Implications
  • Furan-containing pesticides (e.g., cyprofuram) show moderate environmental persistence (half-life ~30 days), a trait that may require optimization in the target compound for agricultural use .
  • Synthetic Accessibility :
    • The target compound’s synthesis likely avoids the multi-step glycosylation seen in Compound 10, favoring scalable amide coupling methodologies .

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide is a complex organic compound that combines a furan-2-carbonyl moiety with a tetrahydroquinoline structure. This unique combination of functional groups suggests a potential for diverse biological activities, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N2O2C_{17}H_{22}N_{2}O_{2}, and its structure features several key functional groups that contribute to its biological properties. The furan ring is known for its ability to participate in various chemical reactions, while the tetrahydroquinoline structure is often associated with neuroactive and antimicrobial properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group within similar compounds has been shown to inhibit enzyme activity by binding to active sites, disrupting metabolic pathways involved in cellular functions. This inhibition can lead to various pharmacological effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

Preliminary studies indicate that derivatives of tetrahydroquinoline structures exhibit significant antimicrobial properties. For instance, compounds similar in structure have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the furan moiety may enhance this activity through synergistic effects on bacterial cell wall synthesis or protein synthesis inhibition .

Anticancer Potential

Research on related compounds suggests that the furan-containing tetrahydroquinolines may possess anticancer properties. The mechanism could involve apoptosis induction in cancer cells or inhibition of tumor growth through interference with specific signaling pathways. In vitro studies have shown promising results against various cancer cell lines .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds. For example:

  • Study 1 : A series of furan-based compounds were synthesized and evaluated for their antimicrobial activity. Results indicated that modifications to the tetrahydroquinoline structure significantly enhanced efficacy against resistant bacterial strains .
  • Study 2 : Investigations into the anticancer properties revealed that certain derivatives induced cell cycle arrest and apoptosis in human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl]Similar furan and tetrahydroquinoline structureAntimicrobial
5-NitrobenzenesulfonamideContains sulfonamide groupAntibacterial
N-(furan-2-carbonyl)-anilineSimple aniline derivative with carbonylAnticancer

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